molecular formula C16H16O4 B6401489 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid CAS No. 1261910-44-4

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6401489
CAS No.: 1261910-44-4
M. Wt: 272.29 g/mol
InChI Key: OXGDVQFVSHXIQD-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid and 2-methoxybenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to link the two aromatic rings. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(4-formyl-2-methylphenyl)-2-methoxybenzoic acid.

    Reduction: Formation of 4-(4-methoxy-2-methylcyclohexyl)-2-methoxybenzoic acid.

    Substitution: Formation of 4-(4-bromo-2-methylphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Effects: The compound may exert its effects by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to trigger downstream signaling events.

Comparison with Similar Compounds

    4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups but differs in the functional group attached to the aromatic ring.

    4-Methoxy-2-methylphenyl isocyanate: Contains an isocyanate group instead of a carboxylic acid group.

    4-Methoxy-2-methylphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness: 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dual methoxy groups and the presence of a benzoic acid core make it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-4-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-12(19-2)5-7-13(10)11-4-6-14(16(17)18)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDVQFVSHXIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689976
Record name 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-44-4
Record name 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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